molecular formula C19H20O7 B1204302 2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one CAS No. 70460-59-2

2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one

Cat. No. B1204302
CAS RN: 70460-59-2
M. Wt: 360.4 g/mol
InChI Key: LLAJMCLDOPZLSR-UHFFFAOYSA-N
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Description

2,3-dihydro-2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a methoxyflavanone that is flavanone substituted by methoxy groups at positions 5, 6, 7 and 8 and a hydroxy group at position 4'. It is a methoxyflavanone, a monohydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a flavanone.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

The compound, derived from Belamcanda chinensis, shows antimicrobial and anti-inflammatory effects. This is supported by the structure of the chromen-4-one system and its interaction with other molecules through hydrogen bonds (Liu, Ma, Gao, & Wu, 2008).

Spectral Analysis and Quantum Mechanical Studies

Spectroscopic analysis and quantum mechanical studies have been conducted on related chromen-4-one compounds. These studies include Density Functional Theory (DFT) level of theory, NBO studies for intramolecular electron delocalization, and molecular docking studies for biological activity prediction (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Phototransformation Studies

Research into the phototransformation of chromen-4-ones has shown that these compounds can undergo regioselective photocyclisation and dealkoxylation, leading to the formation of complex molecular structures (Khanna, Dalal, Kumar, & Kamboj, 2015).

Synthesis and Physico-chemical Properties

The compound 3,3'-[(4-Hydroxyphenyl)methyl] bis-(4-hydroxy-2H-chromen-2-one) was synthesized and characterized, showing sensitivity to solvent polarity and hydrogen bonding, which is crucial for understanding its reactivity and potential applications (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Anti-cancerous Properties

Research into substituted chromene compounds has shown potential for anti-cancerous properties. This includes a focus on the synthesis of new compounds and the evaluation of their analgesic, anticonvulsant, and anti-inflammatory activities (Abdelwahab & Fekry, 2022).

Molecular Modeling for Anti-inflammatory Agents

Flavone and flavanone scaffolds, related to chromen-4-one derivatives, have been synthesized and characterized for their anti-inflammatory properties through molecular docking simulations (Kiruthiga, Alagumuthu, Selvinthanuja, Srinivasan, & Sivakumar, 2020).

properties

CAS RN

70460-59-2

Product Name

2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C19H20O7/c1-22-15-14-12(21)9-13(10-5-7-11(20)8-6-10)26-16(14)18(24-3)19(25-4)17(15)23-2/h5-8,13,20H,9H2,1-4H3

InChI Key

LLAJMCLDOPZLSR-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)OC)OC)OC

Other CAS RN

70460-59-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one
Reactant of Route 2
2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one
Reactant of Route 3
2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one
Reactant of Route 4
2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one
Reactant of Route 5
2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one

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